3,5-dibromo-1H-pyrazolo[3,4-b]pyridine 3,5-dibromo-1H-pyrazolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1352395-84-6
VCID: VC0090304
InChI: InChI=1S/C6H3Br2N3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11)
SMILES: C1=C(C=NC2=NNC(=C21)Br)Br
Molecular Formula: C6H3Br2N3
Molecular Weight: 276.919

3,5-dibromo-1H-pyrazolo[3,4-b]pyridine

CAS No.: 1352395-84-6

Cat. No.: VC0090304

Molecular Formula: C6H3Br2N3

Molecular Weight: 276.919

* For research use only. Not for human or veterinary use.

3,5-dibromo-1H-pyrazolo[3,4-b]pyridine - 1352395-84-6

Specification

CAS No. 1352395-84-6
Molecular Formula C6H3Br2N3
Molecular Weight 276.919
IUPAC Name 3,5-dibromo-2H-pyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C6H3Br2N3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11)
Standard InChI Key RNDCPNRGQLGNGC-UHFFFAOYSA-N
SMILES C1=C(C=NC2=NNC(=C21)Br)Br

Introduction

Structural Properties and Basic Characteristics

3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine is characterized by its heterocyclic framework consisting of a pyrazole ring fused to a pyridine ring, with two bromine atoms at specific positions that significantly influence its chemical behavior and biological activity. The compound exhibits tautomerism common to pyrazolopyridines, with the 1H-tautomer being the predominant and more stable form compared to the potential 2H-tautomer .

Physical and Chemical Properties

The compound possesses distinct physical and chemical properties that make it valuable for various applications in chemical research and pharmaceutical development.

Table 1: Basic Properties of 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine

PropertyValueReference
CAS Number1352395-84-6
Molecular FormulaC₆H₃Br₂N₃
Molecular Weight276.919 g/mol
AppearanceSolid
StructureBicyclic heterocycle with two bromine atoms
IUPAC Name3,5-dibromo-2H-pyrazolo[3,4-b]pyridine

The bromine atoms at positions 3 and 5 contribute significantly to the compound's reactivity profile and play a crucial role in determining its binding affinity to various biological targets. These structural features are particularly important in the context of medicinal chemistry, where such halogenated compounds often demonstrate enhanced biological activity compared to their non-halogenated counterparts.

Synthetic ApproachReagentsConditionsNotes
Direct BrominationBromine or N-bromosuccinimideAcetic acid or chloroform, room temperature to slightly elevated temperaturesSimilar to methods used for related pyrazolopyridine compounds
Sequential BrominationBromine/NBS followed by second bromination stepControlled temperature conditionsAllows for regioselective introduction of bromine atoms
Modified BrominationBromine with catalystsVarious solvents under optimized conditionsPotentially higher yield and selectivity

Chemical Reactivity and Transformations

The presence of two bromine atoms in 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine creates a versatile platform for various chemical transformations, making this compound valuable as a synthetic intermediate.

Nucleophilic Substitution Reactions

Reaction TypeReagentsPotential ProductsApplications
Nucleophilic SubstitutionAmines, thiols, alkoxidesAmino, thio, or alkoxy derivativesBuilding blocks for drug discovery
Suzuki CouplingAryl/vinyl boronic acids, Pd catalystAryl/vinyl-substituted derivativesCreation of more complex bioactive molecules
Buchwald-HartwigPrimary/secondary amines, Pd catalystAmino-substituted derivativesDevelopment of compounds with improved pharmacological profiles
MetalationOrganometallic reagentsMetalated intermediatesPrecursors for further functionalization

N-Functionalization

Beyond transformations at the bromine positions, the pyrazole N-H group presents another site for potential functionalization, allowing for:

  • Alkylation to produce N-alkylated derivatives

  • Acylation to form N-acyl compounds

  • Introduction of protecting groups for selective functionalization

This multi-site reactivity makes 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine a valuable scaffold for diverse chemical elaboration.

Biological ActivityPotential MechanismRelevance to Drug Development
AnticancerCDK inhibition, modulation of cell proliferation pathwaysDevelopment of targeted cancer therapeutics
AntimicrobialInteraction with bacterial cellular targetsAddressing antibiotic resistance challenges
Anti-inflammatoryModulation of inflammatory signaling pathwaysManagement of inflammatory conditions
Enzyme InhibitionBinding to enzyme active sitesDevelopment of specific enzyme inhibitors

Applications in Scientific Research and Drug Development

3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine has various applications spanning from basic chemical research to pharmaceutical development.

Pharmaceutical Applications

As a building block in medicinal chemistry, this compound contributes to the development of:

  • Novel kinase inhibitors for cancer treatment

  • Antimicrobial agents with potentially new mechanisms of action

  • Anti-inflammatory compounds with improved profiles

The presence of bromine atoms creates opportunities for structure-activity relationship studies, allowing researchers to explore how structural modifications affect biological activity.

Use as a Synthetic Intermediate

The compound serves as a versatile intermediate in organic synthesis, particularly for:

  • Construction of more complex heterocyclic systems

  • Development of chemical libraries for drug discovery

  • Creation of molecularly diverse compounds for high-throughput screening

This utility stems from the compound's potential for selective functionalization at multiple positions.

Research Applications

In fundamental research, 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine facilitates:

  • Studies on reaction mechanism and methodology development

  • Investigation of structure-function relationships in biological systems

  • Exploration of binding interactions with target proteins

Table 5: Research Applications of 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine

Application AreaSpecific UseImportance
Medicinal ChemistryBuilding block for bioactive compoundsEnables creation of compounds with therapeutic potential
Organic SynthesisScaffold for structural elaborationProvides access to complex molecular architectures
Drug DiscoveryChemical probe for target validationHelps identify and validate therapeutic targets
Materials SciencePrecursor for functional materialsContributes to development of materials with specific properties

Comparison with Structural Analogs

To better understand the unique properties of 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine, it is valuable to compare it with structurally related compounds.

Comparison with Isomeric Forms

The positional isomer 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine differs in the arrangement of the fused ring system, which significantly impacts reactivity and biological properties.

Comparison with Mono-brominated Analogs

The mono-brominated counterpart, 5-bromo-1H-pyrazolo[3,4-b]pyridine, offers different reactivity patterns and biological profiles, highlighting the impact of the second bromine atom at position 3.

Comparison with Differentially Halogenated Analogs

Compounds like 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine present alternatives where different halogen atoms confer distinct chemical and biological properties .

Table 6: Comparison with Structural Analogs

CompoundStructural DifferenceImpact on ReactivityImpact on Biological Activity
3,5-Dibromo-1H-pyrazolo[3,4-c]pyridineDifferent fusion pattern of pyrazole and pyridine ringsAltered electron distribution and reactivity sitesDifferent binding affinity to biological targets
5-Bromo-1H-pyrazolo[3,4-b]pyridineLacks bromine at position 3Less reactive at position 3, different selectivity patternPotentially different spectrum of biological activities
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridineIodine instead of bromine at position 3Different leaving group capability at position 3Modified interaction with biological targets
3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridineComplex substituent at position 3 instead of bromineDrastically altered electronic propertiesKnown CDK inhibitory activity

Future Research Directions and Perspectives

The versatility and potential applications of 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine suggest several promising avenues for future research.

Expansion of Synthetic Methodologies

Future research could focus on developing more efficient and selective methods for synthesizing 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine, potentially through:

Exploration of New Biological Activities

Further investigation into the biological profile of this compound could reveal:

  • Additional therapeutic applications beyond those currently recognized

  • More specific understanding of structure-activity relationships

  • Potential synergistic effects when combined with other active compounds

Development of New Derivatives

The reactive nature of 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine makes it an excellent starting point for developing libraries of novel compounds with:

  • Enhanced biological activity

  • Improved pharmacokinetic properties

  • Targeted specificity for particular biological processes

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